

# Alstolenine: A Deep Dive into its Chemical Architecture and Stereochemistry

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Compound of Interest		
Compound Name:	Alstolenine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of **Alstolenine**, an indole alkaloid of interest. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

#### **Chemical Identity and Structure**

Alstolenine, identified by the CAS Number 85769-33-1, is a complex indole alkaloid isolated from the plant Alstonia venenata.[1][2] Its molecular formula is C<sub>31</sub>H<sub>34</sub>N<sub>2</sub>O<sub>7</sub>, corresponding to a molecular weight of 546.6 g/mol .[1][3] The systematic IUPAC name for Alstolenine is methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0<sup>1</sup>, 9.0<sup>2</sup>, 7.0<sup>10</sup>, 1<sup>5</sup>]octadeca-2,4,6,8-tetraene-18-carboxylate.[2] Alstolenine is also known by the synonym Deacetylakuammiline trimethylgallate.[1][2]

The fundamental structure of **Alstolenine** is a pentacyclic framework containing an indole moiety. A key feature of its structure is the presence of an ethylidene group and a bulky 3,4,5-trimethoxybenzoyl group. The connectivity of the atoms in **Alstolenine** can be represented by the following SMILES string: CC=C1CN2CCC34C5=CC=CC5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC[1] [2]

Due to the intricate nature of its fused ring system, **Alstolenine** possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The definitive elucidation of its absolute stereochemistry is crucial for understanding its biological activity and for any synthetic efforts. However, detailed public-domain information regarding the experimentally determined absolute configuration of all stereocenters remains limited at this time.



## **Physicochemical Properties**

A summary of the key physicochemical properties of **Alstolenine** is provided in the table below. This data is essential for its handling, formulation, and for the design of analytical methods.

Property	Value	Source
CAS Number	85769-33-1	[1][2]
Molecular Formula	C31H34N2O7	[1][2][3]
Molecular Weight	546.6 g/mol	[1][3]
IUPAC Name	methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15 - diazapentacyclo[10.5.1.0 <sup>1</sup> , <sup>9</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>10</sup> , <sup>15</sup> ]octadeca-2,4,6,8-tetraene-18-carboxylate	[2]
Synonyms	Deacetylakuammiline trimethylgallate	[1][2]

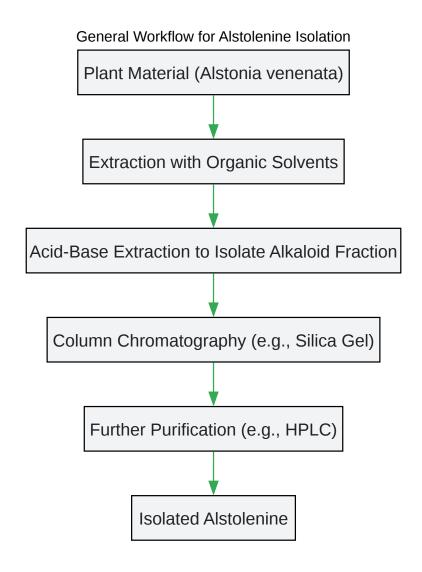
## **Experimental Protocols: Isolation and Structural Elucidation**

The isolation and structural characterization of **Alstolenine** from its natural source, Alstonia venenata, involves a series of chromatographic and spectroscopic techniques. While a specific, detailed protocol for **Alstolenine** is not readily available in the public domain, a general workflow can be inferred from standard practices in natural product chemistry.

#### **General Isolation Workflow**

The isolation of alkaloids from plant material typically follows a multi-step process designed to separate compounds based on their polarity and chemical properties.





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General workflow for isolating Alstolenine.

#### **Structural Elucidation Methodologies**

The determination of the complex structure of **Alstolenine** would necessitate a combination of modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: To determine the number and connectivity of hydrogen atoms.







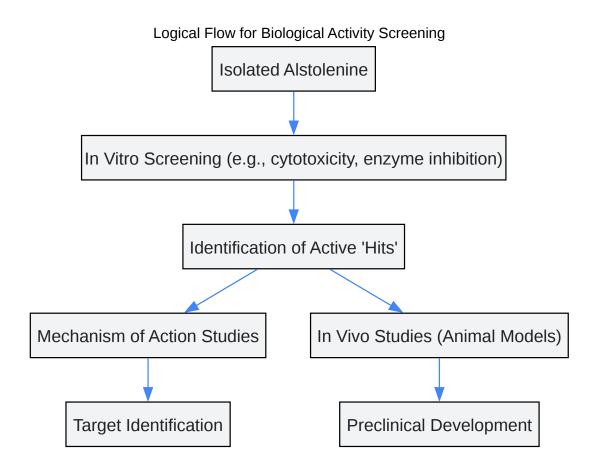
- 13C NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular framework.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
  - Tandem Mass Spectrometry (MS/MS): To aid in the structural elucidation by analyzing fragmentation patterns.
- · X-ray Crystallography:
  - This technique provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. Obtaining a single crystal of **Alstolenine** suitable for Xray diffraction analysis would be a critical step in unambiguously assigning its stereochemical configuration.

### **Biological Activity and Signaling Pathways**

Currently, there is a lack of specific, publicly available data on the biological activities and the signaling pathways modulated by **Alstolenine**. As a member of the Alstonia alkaloids, a class of compounds known for a wide range of pharmacological effects, it is plausible that **Alstolenine** may possess interesting biological properties. Further research is required to explore its potential therapeutic applications.

The logical progression for investigating the biological activity of **Alstolenine** would involve a series of in vitro and in vivo studies.





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Logical flow for screening Alstolenine's bioactivity.

#### **Conclusion and Future Directions**

**Alstolenine** represents a structurally complex natural product with potential for further scientific investigation. While its basic chemical identity has been established, a significant amount of research is still needed to fully characterize its stereochemistry, spectroscopic properties, and biological functions. Future research efforts should focus on:

- The total synthesis of Alstolenine to confirm its structure and provide a source of material for biological studies.
- Detailed NMR and X-ray crystallographic studies to unambiguously determine its absolute stereochemistry.







- Comprehensive screening of its biological activities to identify potential therapeutic applications.
- Investigation of its mechanism of action and identification of its molecular targets and signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research on this intriguing indole alkaloid.

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